molecular formula C19H26N2O2 B11261032 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B11261032
M. Wt: 314.4 g/mol
InChI Key: UOVQMNJIAUAFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene . The subsequent steps involve the acylation of the tetrahydroquinoline with 2-methylpropanoyl chloride and the formation of the cyclopentanecarboxamide moiety .

Industrial Production Methods

This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroquinolines .

Scientific Research Applications

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and cyclopentanecarboxamide moiety contribute to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide

InChI

InChI=1S/C19H26N2O2/c1-13(2)19(23)21-11-5-8-14-9-10-16(12-17(14)21)20-18(22)15-6-3-4-7-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,20,22)

InChI Key

UOVQMNJIAUAFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.